molecular formula C7H3BrF4O B1403862 1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene CAS No. 936249-95-5

1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene

Cat. No. B1403862
M. Wt: 259 g/mol
InChI Key: PZFFODLNPPFVHM-UHFFFAOYSA-N
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Description

“1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H5BrF2O. It has a molecular weight of 223.01 . It’s also known as 4-Bromo-1,2-difluorobenzene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene” consists of a benzene ring substituted with bromo, difluoro, and difluoromethoxy groups .


Physical And Chemical Properties Analysis

This compound has a boiling point of 196-197 °C and a density of 1.585 g/mL at 25 °C . Its refractive index is 1.502 .

Scientific Research Applications

Aryne Route to Naphthalenes

1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene has been explored in the synthesis of naphthalenes. A study demonstrated that upon treatment with lithium diisopropylamide (LDA), it generates intermediates that can be trapped and manipulated to produce various naphthalene derivatives. These derivatives have applications in organic synthesis and potentially in pharmaceuticals (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

The compound serves as a starting material in organometallic synthesis. Its derivatives have been used to prepare various organometallic compounds, which are crucial in catalysis and material science (Porwisiak & Schlosser, 1996).

Vibrational and Electronic Absorption Studies

This benzene derivative is also used in studying vibrational and electronic absorption spectra. These studies are important for understanding molecular structures and electronic transitions, which have implications in fields like spectroscopy and materials science (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).

Crystal Structure Analysis

Its derivatives have been used in crystal structure analysis to understand supramolecular features like hydrogen bonding and π–π interactions. This research is valuable in materials science and pharmaceuticals (Stein, Hoffmann, & Fröba, 2015).

Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Benzenes

Research has also focused on the synthesis of bromo-, boryl-, and stannyl-functionalized benzenes using 1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene. These compounds are important in organic chemistry for creating complex molecules (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Total Synthesis of Biologically Active Compounds

The compound has been utilized in the total synthesis of biologically active natural products. This application is significant in drug discovery and medicinal chemistry (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

X-Ray Structure Determinations

1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene derivatives have been used in X-ray structure determinations to understand molecular interactions. This research aids in the development of new materials and drugs (Jones, Kuś, & Dix, 2012).

Safety And Hazards

The compound is classified as a combustible liquid. It does not have a specified flash point. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFODLNPPFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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